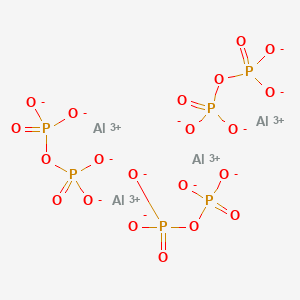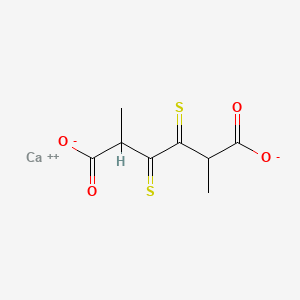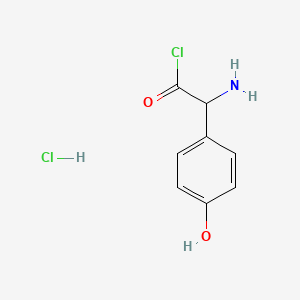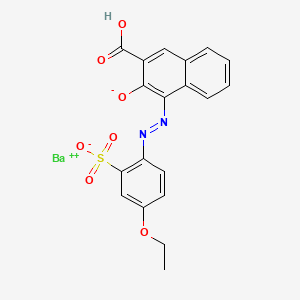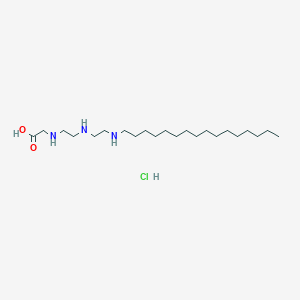
Hexadecylaminoethylaminoethylglycine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecylaminoethylaminoethylglycine monohydrochloride is a chemical compound with the molecular formula C22H48ClN3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a long hexadecyl chain, making it useful in various biochemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexadecylaminoethylaminoethylglycine monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of Hexadecylamine: Hexadecylamine is synthesized through the reduction of hexadecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Formation of Aminoethylaminoethylglycine: This intermediate is prepared by reacting glycine with ethylenediamine under controlled conditions.
Coupling Reaction: The final step involves coupling hexadecylamine with aminoethylaminoethylglycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form hexadecylaminoethylaminoethylglycine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecylaminoethylaminoethylglycine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
Hexadecylaminoethylaminoethylglycine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cosmetics and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of hexadecylaminoethylaminoethylglycine monohydrochloride involves its interaction with cell membranes. The long hexadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecyltrimethylammonium bromide: Another surfactant with a similar long alkyl chain but different functional groups.
Dodecylamine: A shorter-chain amine with similar properties but lower hydrophobicity.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Uniqueness
Hexadecylaminoethylaminoethylglycine monohydrochloride is unique due to its combination of a long hydrophobic chain and multiple amino groups, making it versatile for various applications in research and industry .
Propriétés
Numéro CAS |
21938-00-1 |
|---|---|
Formule moléculaire |
C22H48ClN3O2 |
Poids moléculaire |
422.1 g/mol |
Nom IUPAC |
2-[2-[2-(hexadecylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C22H47N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-18-24-19-20-25-21-22(26)27;/h23-25H,2-21H2,1H3,(H,26,27);1H |
Clé InChI |
IJXJQOXIQYMIEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNCCNCCNCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


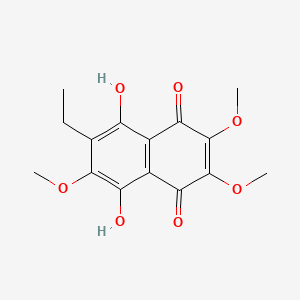

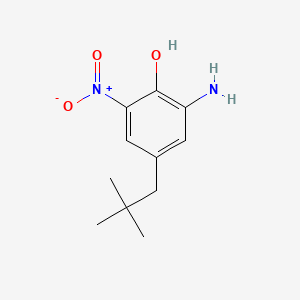
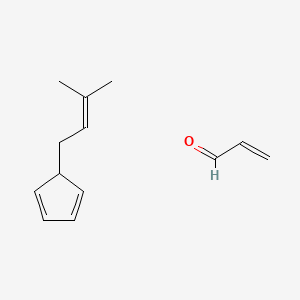
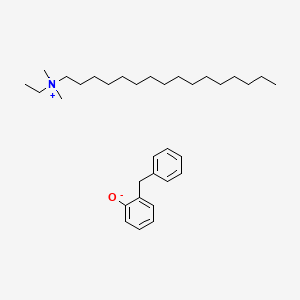
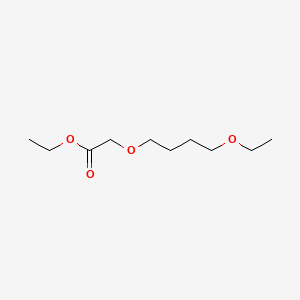
![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)
